CCR2 Antagonism: Emestrin vs. Synthetic Small Molecules
Emestrin is a functional antagonist of the chemokine (C-C motif) receptor 2 (CCR2), a G protein-coupled receptor (GPCR) central to monocyte trafficking and inflammation. While synthetic CCR2 antagonists like INCB3344 exhibit picomolar affinity, emestrin provides a distinct, chemically tractable scaffold for exploring alternative chemokine receptor pharmacology. It inhibits MCP-1 binding to CCR2 on isolated human monocytes with an IC50 of 5.4 μM, which is approximately 1000-fold less potent than synthetic clinical candidates (e.g., INCB3344, IC50 = 5.1 nM) [1]. This moderate potency, combined with its unique natural product structure, makes emestrin a valuable tool compound for studies where potent synthetic antagonism is not desired or as a starting point for semi-synthetic optimization.
| Evidence Dimension | CCR2 Antagonist Potency (MCP-1 binding inhibition) |
|---|---|
| Target Compound Data | IC50 = 5.4 μM |
| Comparator Or Baseline | INCB3344 (synthetic CCR2 antagonist) IC50 = 5.1 nM (hCCR2) |
| Quantified Difference | Emestrin is ~1059-fold less potent than INCB3344 |
| Conditions | Radioligand binding assay using isolated human monocytes for emestrin; radioligand binding on recombinant human CCR2 for INCB3344. |
Why This Matters
For researchers investigating CCR2 biology without complete receptor silencing, emestrin offers a moderate-potency, natural product-derived alternative to high-potency synthetic antagonists.
- [1] Herath KB, Jayasuriya H, Ondeyka JG, et al. (2005). Isolation and structures of novel fungal metabolites as chemokine receptor (CCR2) antagonists. J Antibiot, 58(11), 686-694. View Source
